molecular formula C14H20N2O4S B11049085 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide

4-(morpholin-4-ylsulfonyl)-N-propylbenzamide

Cat. No.: B11049085
M. Wt: 312.39 g/mol
InChI Key: GNXODJYDCZFFFZ-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylsulfonyl)-N-propylbenzamide is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of N-propylbenzamide. This can be achieved by reacting propylamine with benzoyl chloride under basic conditions.

    Introduction of the Sulfonyl Group: The next step is the sulfonylation of the benzamide. This is done by reacting the benzamide with chlorosulfonic acid, resulting in the formation of a sulfonyl chloride intermediate.

    Attachment of the Morpholine Ring: Finally, the sulfonyl chloride intermediate is reacted with morpholine to yield the target compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylsulfonyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylsulfonyl)-N-methylbenzamide
  • 4-(Morpholin-4-ylsulfonyl)-N-ethylbenzamide
  • 4-(Morpholin-4-ylsulfonyl)-N-butylbenzamide

Uniqueness

4-(Morpholin-4-ylsulfonyl)-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

4-morpholin-4-ylsulfonyl-N-propylbenzamide

InChI

InChI=1S/C14H20N2O4S/c1-2-7-15-14(17)12-3-5-13(6-4-12)21(18,19)16-8-10-20-11-9-16/h3-6H,2,7-11H2,1H3,(H,15,17)

InChI Key

GNXODJYDCZFFFZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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